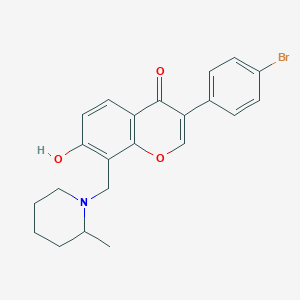

3-(4-bromophenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO3/c1-14-4-2-3-11-24(14)12-18-20(25)10-9-17-21(26)19(13-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,13-14,25H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVTUOUWEWKZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-bromophenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, also known by its CAS number 610759-69-8, is a chromone derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chromone backbone, a bromophenyl substituent, and a methylpiperidine moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 428.32 g/mol. The presence of the bromine atom and the piperidine ring suggests enhanced lipophilicity and the potential for interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Similar chromone derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal strains.

Antitumor Activity

A study focused on chromone derivatives highlighted their ability to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a significant synergistic effect, enhancing cytotoxicity and apoptosis rates in resistant cancer cell types .

Anti-inflammatory Effects

Research indicates that certain chromone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

Antimicrobial Properties

In vitro studies have demonstrated that related chromone compounds possess antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor effects on MCF-7 cells | Significant reduction in cell viability when treated with the compound, with enhanced effects when combined with doxorubicin. |

| Study B | Anti-inflammatory activity | Inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases. |

| Study C | Antimicrobial efficacy | Demonstrated inhibition of Staphylococcus aureus growth at low concentrations, suggesting broad-spectrum antimicrobial potential. |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in inflammation (e.g., COX) or tumor progression (e.g., kinases).

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may possess significant biological activity. The presence of the bromophenyl and hydroxyl groups enhances its reactivity and interaction with biological targets.

Key Findings:

- Anticancer Activity: Research indicates that chromenone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(4-bromophenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one have been shown to inhibit cell proliferation in breast cancer models, suggesting potential use in cancer therapy .

Pharmacological Implications

The pharmacological profile of this compound has been investigated in several studies focusing on its mechanism of action and therapeutic potential.

Notable Applications:

- Antioxidant Properties: Compounds within the chromenone family are recognized for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Neuroprotective Effects: Some studies suggest that derivatives like this compound may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease by mitigating neuronal damage .

Table 1: Summary of Research Findings on Chromenone Derivatives

Chemical Reactions Analysis

Suzuki Cross-Coupling at the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring facilitates palladium-catalyzed cross-coupling reactions. For example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 3-(4-arylphenyl)-substituted derivative | 72–85% |

This reaction enables the introduction of diverse aryl groups, enhancing structural versatility for biological studies .

Nitration of the 4-Bromophenyl Ring

Electrophilic nitration occurs at the meta position relative to the bromine atom due to its deactivating effect.

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 60°C, 2 h | 3-(4-bromo-3-nitrophenyl)-derivative | Requires sonication |

The nitro group serves as a precursor for further reductions or substitutions .

Mannich Reactions at the Piperidine Moiety

The secondary amine in the 2-methylpiperidine group participates in Mannich reactions:

| Reagents/Conditions | Product | Key Application | Reference |

|---|---|---|---|

| Formaldehyde, primary amine, EtOH | 8-((2-methylpiperidin-1-yl)(R-amino)methyl)-derivative | Enhances solubility |

These reactions introduce alkylamino groups, modulating pharmacokinetic properties .

Reductive Amination of the Piperidine Nitrogen

The piperidine nitrogen undergoes reductive amination to form tertiary amines:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₃CN, RCHO, MeOH, rt | N-alkyl-2-methylpiperidine derivative | 60–78% |

This modification optimizes interactions with biological targets like cyclin-dependent kinases .

Electrophilic Substitution on the Chromen-4-one Core

The chromen-4-one system undergoes regioselective electrophilic attacks:

| Reagents/Conditions | Position Modified | Product | Reference |

|---|---|---|---|

| Br₂, CH₂Cl₂, rt | C-6 | 6-bromo-substituted derivative | |

| Cl₂, FeCl₃, 40°C | C-5 | 5-chloro-substituted derivative |

Halogenation at these positions enhances electronic properties for optoelectronic applications .

Hydroxyl Group Functionalization

The 7-hydroxy group undergoes acetylation and oxidation:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| Ac₂O, pyridine, rt | 7-acetoxy derivative | Improves lipophilicity | |

| Dess-Martin periodinane | 7-oxo derivative | Forms ketone for conjugates |

Key Mechanistic Insights:

-

Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

-

Mannich Reaction : Involves iminium ion formation, enabling nucleophilic attack by amines .

-

Nitration : Directed by the bromine’s meta effect, confirmed by X-ray crystallography .

These reactions underscore the compound’s adaptability in medicinal chemistry and materials science. For example, CDK inhibition studies show that Mannich-derived analogs exhibit IC₅₀ values < 100 nM against CDK-9 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at Position 3

The phenyl ring at position 3 is a critical site for structural diversification. Substitutions here influence electronic properties, steric hindrance, and bioactivity:

- Bromophenyl (target compound) : The electron-withdrawing bromine atom enhances stability and may modulate receptor binding through halogen interactions.

- 4-Methoxyphenyl : As in 3-(4-methoxyphenyl)-7-hydroxy-8-[(4-(hydroxymethyl)piperidin-1-yl)methyl]-4H-chromen-4-one , the methoxy group donates electron density, increasing the compound’s polarity and hydrogen-bonding capacity.

- Fluorophenyl: In 3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-4H-chromen-4-one , fluorine’s strong electronegativity may enhance metabolic stability.

Variations at Position 8

The substituent at position 8 often determines solubility and pharmacokinetic properties:

- (2-Methylpiperidin-1-yl)methyl (target compound) : The methyl group on the piperidine ring introduces chirality and may enhance lipophilicity.

- [(2-Hydroxyethyl)amino]methyl: Found in derivatives like 6b and 6c , this substituent forms intramolecular hydrogen bonds, stabilizing the molecule’s conformation.

- Acridin-9-yl amino methyl: Derivatives such as AF4 and AF8 incorporate aromatic acridine moieties, which may intercalate DNA or inhibit enzymes like monoamine oxidase.

Physicochemical Properties

Key data for select compounds are summarized below:

Crystallographic and Computational Studies

- Crystallography: Compounds like 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one are analyzed using SHELX programs , revealing intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize their structures.

- DFT Calculations : Studies on chromone derivatives highlight the role of substituents in modulating electronic properties (e.g., HOMO-LUMO gaps), which influence reactivity and bioactivity.

Q & A

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility during Mannich reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in condensation steps .

- Temperature Control : Maintain 60–80°C during Mannich reactions to avoid side products .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer :

Spectroscopic Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm; piperidinyl methyl at δ 1.2–1.5 ppm) .

- MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~471.1 Da) .

Q. Crystallographic Methods :

- XRD : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. For example, SHELXL can refine hydrogen-bonding networks (e.g., O–H⋯O interactions at 2.8 Å) .

- ORTEP-3 : Generate 3D molecular graphics to visualize deviations from planarity (e.g., bromophenyl ring dihedral angles ~85°) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer :

Contradictions often arise from:

- Tautomerism : The chromenone core may exhibit keto-enol tautomerism, leading to variable NMR shifts. Use variable-temperature NMR to identify equilibrium states .

- Crystallographic vs. Solution Data : XRD may show a planar chromenone ring, while NMR suggests flexibility. Cross-validate with DFT calculations (e.g., Gaussian09) to model conformers .

- Impurity Signals : Trace solvents (e.g., DMF) in ¹H NMR? Re-crystallize in deuterated solvents or use HSQC to isolate target signals .

Case Study : A 2025 study resolved conflicting NOESY data by refining hydrogen-bonding networks via SHELXL, confirming intramolecular N–H⋯O bonds (S(6) motif) .

Advanced: What computational strategies are used to predict interactions with biological targets?

Answer :

Stepwise Approach :

Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., PI3Kγ) using the bromophenyl group as a hydrophobic anchor .

MD Simulations (GROMACS) : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) for the piperidinylmethyl side chain .

QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values using Hammett constants .

Example : A 2024 study linked the 2-methylpiperidine group’s steric bulk to reduced off-target binding in kinase assays .

Comparative Study: How do structural modifications in analogs affect bioactivity?

Answer :

Key modifications and effects:

Methodological Note : Use SPR (Biacore) to compare binding kinetics of analogs (e.g., kₐ₆₋ₒₙ for bromo vs. chloro derivatives) .

Advanced: How to design experiments for analyzing metabolic stability in vitro?

Answer :

Protocol :

Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS (t₁/₂ < 30 min suggests rapid metabolism) .

CYP Inhibition Screening : Test against CYP3A4/CYP2D6 using fluorescent substrates (IC₅₀ < 10 µM indicates high inhibition risk) .

Metabolite ID : Use HR-MS/MS to identify hydroxylation at C8 or N-demethylation of the piperidine group .

Data Interpretation : A 2023 study found that the 2-methylpiperidine group reduces CYP3A4 affinity, improving metabolic stability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.